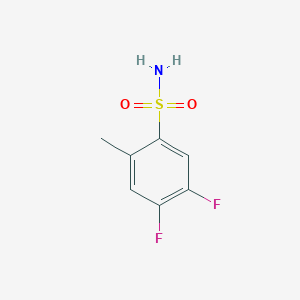

4,5-Difluoro-2-methylbenzenesulfonamide

Description

BenchChem offers high-quality 4,5-Difluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-difluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQNQIVXTABRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of 4,5-Difluoro-2-methylbenzenesulfonamide

An In-depth Technical Guide on the Potential Biological Activity of 4,5-Difluoro-2-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4,5-Difluoro-2-methylbenzenesulfonamide (CAS No: 1806332-40-0).[1] While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related fluorinated benzenesulfonamide derivatives to project its likely pharmacological profile. By examining analogous compounds, we explore potential antimicrobial, anti-inflammatory, and anticancer activities, along with postulated mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating biological investigations into this compound. Detailed experimental protocols for evaluating these potential activities are provided to facilitate further research.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry. Its presence in a wide array of therapeutic agents, from diuretics and antidiabetic drugs to antiretrovirals and anticancer agents, underscores its versatile and privileged structure. The sulfonamide group (-SO₂NH₂) can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise interactions with biological targets.

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy to enhance pharmacological properties.[2][3] Fluorine's high electronegativity and small size can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins.[2] The compound 4,5-Difluoro-2-methylbenzenesulfonamide combines the established benzenesulfonamide scaffold with a difluoro substitution pattern, making it a compelling candidate for biological screening and drug discovery efforts.

Physicochemical Properties of 4,5-Difluoro-2-methylbenzenesulfonamide

A foundational understanding of a compound's physicochemical properties is critical for designing biological assays and interpreting results.

| Property | Value | Source |

| CAS Number | 1806332-40-0 | |

| Molecular Formula | C₇H₇F₂NO₂S | Inferred from structure |

| Molecular Weight | 207.20 g/mol | Inferred from formula |

The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to lower the pKa of the sulfonamide proton, potentially influencing its binding characteristics to target enzymes. The methyl group provides a lipophilic region, and the overall substitution pattern will dictate the molecule's conformation and interaction with biological macromolecules.

Survey of Biological Activities in Structurally Related Fluorinated Benzenesulfonamides

While direct studies on 4,5-Difluoro-2-methylbenzenesulfonamide are not extensively reported, the biological activities of analogous compounds provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Activity

A significant body of research highlights the antimicrobial properties of benzenesulfonamide derivatives. In one study, novel benzenesulfonamides bearing a carboxamide functionality demonstrated broad-spectrum antimicrobial activity.[4][5][6][7] For instance, derivatives showed potent activity against various pathogens, including E. coli, S. aureus, P. aeruginosa, and the fungi C. albicans and A. niger.[4][6] The minimum inhibitory concentrations (MICs) for some of these derivatives were in the range of 6.28 to 6.72 mg/mL.[4][6] This suggests that 4,5-Difluoro-2-methylbenzenesulfonamide may also exhibit antimicrobial properties, warranting investigation against a panel of clinically relevant bacteria and fungi.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Benzenesulfonamide derivatives have been shown to possess significant in vivo anti-inflammatory effects.[4][6][7] In a carrageenan-induced rat paw edema model, certain carboxamide derivatives of benzenesulfonamides exhibited potent anti-inflammatory responses, with edema inhibition reaching up to 94.69% within the first hour of administration.[4][6] This activity is often linked to the inhibition of inflammatory mediators, and it is plausible that 4,5-Difluoro-2-methylbenzenesulfonamide could share this therapeutic potential.

Carbonic Anhydrase Inhibition

Fluorinated benzenesulfonamides are particularly well-known as potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes.[8] Specifically, the tumor-associated isoforms CA IX and CA XII are validated targets in oncology.[8] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and migration.[8] Di-meta-substituted fluorinated benzenesulfonamides have been designed that show high affinity and selectivity for CA IX, with dissociation constants (Kd) in the picomolar range.[8] The structural features of 4,5-Difluoro-2-methylbenzenesulfonamide make it a prime candidate for evaluation as a carbonic anhydrase inhibitor.

Analgesic and Antiallodynic Effects

The sulfonamide scaffold has also been explored for its potential in pain management. A study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) demonstrated significant antinociceptive and antiallodynic effects in a mouse model of diabetic neuropathic pain.[9] The analgesic effects were found to be mediated, at least in part, through the serotonergic and opioidergic pathways.[9] Given these findings, 4,5-Difluoro-2-methylbenzenesulfonamide could be investigated for its potential analgesic properties in models of acute and chronic pain.

Postulated Mechanisms of Action and Experimental Workflows

Based on the activities of its analogs, we can postulate several mechanisms of action for 4,5-Difluoro-2-methylbenzenesulfonamide. As a potential carbonic anhydrase inhibitor, it could disrupt pH regulation in cancer cells, leading to apoptosis.

Caption: Postulated inhibition of the CA IX pathway by the title compound.

A systematic approach to validating these potential activities is crucial. The following workflow outlines a logical progression for the biological evaluation of 4,5-Difluoro-2-methylbenzenesulfonamide.

Caption: A general workflow for the biological evaluation of the title compound.

Methodologies for Biological Evaluation

To empirically test the hypothesized biological activities, established and validated protocols should be employed.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Rationale: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is highly reproducible and allows for the testing of multiple compounds and microbial strains simultaneously.

-

Protocol:

-

Prepare a stock solution of 4,5-Difluoro-2-methylbenzenesulfonamide in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Rationale: Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema, providing a robust in vivo model to screen for anti-inflammatory agents. The degree of paw swelling is a quantifiable measure of inflammation.

-

Protocol:

-

Acclimate male Wistar rats (150-200 g) for one week prior to the experiment.

-

Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of 4,5-Difluoro-2-methylbenzenesulfonamide.

-

Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, and 3 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the control group.

-

Data Summary from Analogous Compounds and Future Directions

To guide initial experiments, the following table summarizes reported activity data for various benzenesulfonamide derivatives.

| Compound Class | Biological Activity | Organism/Model | Potency Metric (Value) | Reference |

| Benzenesulfonamide-Carboxamides | Antimicrobial | E. coli | MIC: 6.72 mg/mL | [4][6] |

| Benzenesulfonamide-Carboxamides | Antimicrobial | S. aureus | MIC: 6.63 mg/mL | [4][6] |

| Benzenesulfonamide-Carboxamides | Antifungal | A. niger | MIC: 6.28 mg/mL | [4][6] |

| Benzenesulfonamide-Carboxamides | Anti-inflammatory | Rat Paw Edema | 94.69% inhibition @ 1h | [4][6] |

| Fluorinated Benzenesulfonamides | CA IX Inhibition | Recombinant Human CA IX | Kd: 50 pM | [8] |

| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide | Analgesic | Mouse Tail Immersion | Significant effect @ 20 & 40 mg/kg | [9] |

Future Directions: A logical next step would be to synthesize or procure 4,5-Difluoro-2-methylbenzenesulfonamide and initiate a screening cascade based on the workflow outlined in Section 4.0. Initial in vitro assays should focus on antimicrobial susceptibility against a diverse panel of pathogens and inhibition of human carbonic anhydrase isoforms (II, IX, and XII). Promising results would then justify progression to cell-based assays and subsequently to in vivo models of infection, inflammation, or cancer.

Conclusion

While direct biological data for 4,5-Difluoro-2-methylbenzenesulfonamide is not yet prevalent in the scientific literature, a comprehensive analysis of its structural analogs strongly suggests a high potential for significant biological activity. Its fluorinated benzenesulfonamide core is a validated pharmacophore for antimicrobial, anti-inflammatory, and anticancer (via carbonic anhydrase inhibition) agents. The hypotheses and experimental frameworks provided in this guide offer a robust starting point for the scientific community to unlock the therapeutic potential of this promising compound. Empirical validation is now required to confirm these projections and to establish the precise pharmacological profile of 4,5-Difluoro-2-methylbenzenesulfonamide.

References

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Zubrienė, A., et al. (2017). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 60(16), 7087-7103. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of 4-Fluoro-2-methylbenzenesulfonamide in Chemical Synthesis. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

Jezepčikas, L., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 167. [Link]

-

Chemsrc. 4,5-Difluoro-2-methylbenzenesulfonamide. [Link]

-

Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Khan, A., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4525-4533. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

Sources

- 1. 4,5-Difluoro-2-methylbenzenesulfonamide | CAS#:1806332-40-0 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 4,5-Difluoro-2-methylbenzenesulfonamide

Abstract

4,5-Difluoro-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide whose biological activities and mechanism of action are not yet fully elucidated. As a member of the benzenesulfonamide class of compounds, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide synthesizes existing knowledge on structurally related compounds to propose and explore three primary, plausible mechanisms of action for 4,5-Difluoro-2-methylbenzenesulfonamide. We present detailed hypotheses centered on the inhibition of Carbonic Anhydrases (CAs), Cyclooxygenase-2 (COX-2), and specific protein kinases. For each hypothesis, we provide the scientific rationale grounded in established structure-activity relationships, propose detailed signaling pathways, and outline comprehensive, self-validating experimental protocols for validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this compound.

Introduction and Molecular Profile

4,5-Difluoro-2-methylbenzenesulfonamide (CAS No. 1806332-40-0) is a small molecule characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a sulfonamide functional group[1]. While specific research into its biological effects is sparse, its chemical architecture is highly significant in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore, acting as a key zinc-binding group in numerous enzyme inhibitors[2]. The difluoro-substitution pattern can significantly alter the compound's electronic properties, pKa, lipophilicity, and metabolic stability, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide will leverage the known pharmacology of the broader benzenesulfonamide class to construct evidence-based hypotheses for its mechanism of action.

Core Mechanistic Hypotheses

Based on extensive analysis of the pharmacology of benzenesulfonamide derivatives, we propose three primary hypotheses for the mechanism of action of 4,5-Difluoro-2-methylbenzenesulfonamide.

Hypothesis 1: Inhibition of Carbonic Anhydrase Isoforms

The most prominent and well-documented role of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[3][4]. These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation and fluid balance[5].

Scientific Rationale: The unsubstituted sulfonamide group (-SO₂NH₂) is the archetypal zinc-binding group for CA inhibitors[2]. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. Numerous benzenesulfonamide derivatives have been shown to be potent inhibitors of various CA isoforms, including those implicated in glaucoma (CA II), epilepsy (CA II, CA VII), and cancer (CA IX, CA XII)[4][6][7]. Fluorinated benzenesulfonamides have been specifically investigated as CA inhibitors, suggesting the scaffold of the topic compound is highly amenable to this mechanism[8]. The specific substitution pattern on the benzene ring of 4,5-Difluoro-2-methylbenzenesulfonamide would modulate its binding affinity and selectivity across the 15 human CA isoforms.

Proposed Signaling Pathway and Point of Inhibition:

Caption: Proposed inhibition of Carbonic Anhydrase by 4,5-Difluoro-2-methylbenzenesulfonamide.

Experimental Validation Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of the compound against key human CA isoforms.

Methodology:

-

Recombinant Enzyme Preparation: Obtain purified, recombinant human CA isoforms (e.g., hCA I, II, VII, IX, XII).

-

Buffer Preparation: Prepare a 20 mM HEPES buffer, pH 7.5.

-

Substrate Preparation: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.

-

Indicator Solution: Prepare a solution of a pH-sensitive indicator (e.g., p-nitrophenol) in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of 4,5-Difluoro-2-methylbenzenesulfonamide in DMSO, followed by a final dilution in the assay buffer.

-

Assay Procedure (Stopped-Flow):

-

Load one syringe of the stopped-flow instrument with the enzyme and indicator solution.

-

Load the second syringe with the CO₂ substrate solution.

-

Rapidly mix the two solutions to initiate the reaction. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the indicator at a specific wavelength (e.g., 400 nm).

-

Record the initial rate of the reaction.

-

-

Inhibition Measurement:

-

Pre-incubate the enzyme/indicator solution with various concentrations of the test compound for 15 minutes at room temperature.

-

Repeat the stopped-flow assay procedure.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Calculate the inhibitor dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

-

Self-Validation System:

-

Run a parallel assay with Acetazolamide (a known pan-CA inhibitor) as a positive control to validate assay performance.

-

Test against multiple CA isoforms to determine the selectivity profile. High selectivity for a specific isoform (e.g., tumor-associated CA IX over cytosolic CA II) would be a key finding.

Hypothesis 2: Selective Cyclooxygenase-2 (COX-2) Inhibition

The benzenesulfonamide moiety is a hallmark of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2.[9][10]

Scientific Rationale: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation.[9] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The bulky sulfonamide group of drugs like Celecoxib fits into a voluminous side pocket present in the COX-2 active site but not in COX-1, conferring selectivity.[9] The substitution pattern of 4,5-Difluoro-2-methylbenzenesulfonamide could allow it to orient within the COX-2 active site and act as a selective inhibitor.

Proposed Signaling Pathway and Point of Inhibition:

Caption: Proposed selective inhibition of COX-2 by 4,5-Difluoro-2-methylbenzenesulfonamide.

Experimental Validation Protocol: COX-1/COX-2 Inhibition Assay

This protocol uses a commercially available colorimetric assay kit to determine the IC₅₀ values for both COX-1 and COX-2, allowing for the calculation of a selectivity index.

Methodology:

-

Enzyme Source: Use purified ovine or recombinant human COX-1 and COX-2 enzymes.

-

Reagents:

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme (as a cofactor).

-

Arachidonic Acid (substrate).

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

-

Compound Preparation: Prepare serial dilutions of 4,5-Difluoro-2-methylbenzenesulfonamide in DMSO.

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound or vehicle (DMSO) and incubate for 10 minutes at 37°C.

-

Add the colorimetric substrate (TMPD).

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity of COX converts TMPD to a colored product. Measure the absorbance at 590 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction rates from the absorbance data.

-

Determine the percent inhibition for each compound concentration.

-

Calculate IC₅₀ values for both COX-1 and COX-2 by fitting data to a dose-response curve.[10]

-

Calculate the Selectivity Index = IC₅₀(COX-1) / IC₅₀(COX-2). A higher value indicates greater selectivity for COX-2.[10]

-

Self-Validation System:

-

Use Celecoxib as a positive control for selective COX-2 inhibition.

-

Use a non-selective NSAID like Ibuprofen as a control to validate both assays.

-

A high selectivity index (>50) would provide strong support for this hypothesis.

Hypothesis 3: Inhibition of Receptor Tyrosine Kinases (RTKs)

A growing body of evidence shows that benzenesulfonamide derivatives can function as inhibitors of protein kinases, particularly those involved in oncogenic signaling.[11]

Scientific Rationale: Protein kinases are a large family of enzymes that regulate virtually all cellular processes by phosphorylating substrate proteins. Dysregulation of kinase activity is a common driver of cancer. Benzenesulfonamide analogs have been identified as inhibitors of kinases like TrkA, a receptor tyrosine kinase involved in neuronal function and tumorigenesis.[11] The compound's structure could potentially fit into the ATP-binding pocket of certain kinases, preventing phosphorylation and downstream signaling. The difluoro-substituents could form favorable interactions within the kinase domain.

Proposed Signaling Pathway and Point of Inhibition:

Caption: Proposed inhibition of a Receptor Tyrosine Kinase by 4,5-Difluoro-2-methylbenzenesulfonamide.

Experimental Validation Protocol: Kinase Panel Screening and Cell-Based Proliferation Assay

This validation involves a two-tiered approach: an initial broad screening followed by a targeted cell-based assay.

Workflow Diagram:

Caption: Experimental workflow for validating kinase inhibition hypothesis.

Methodology:

-

Tier 1: Broad Kinase Panel Screening:

-

Submit 4,5-Difluoro-2-methylbenzenesulfonamide to a commercial kinase screening service (e.g., DiscoverX KINOMEscan™).

-

The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of several hundred human kinases.

-

The output is the percent inhibition for each kinase. Identify "hits" as kinases that are inhibited by >90%.

-

-

Tier 2: IC₅₀ Determination for Hits:

-

For the top 1-3 kinase hits identified in Tier 1, perform an in vitro kinase activity assay (e.g., using ADP-Glo™ or similar luminescence-based assay).

-

Titrate the compound across a range of concentrations to determine the IC₅₀ value for each specific kinase, confirming its potency.

-

-

Tier 3: Cell-Based Proliferation Assay:

-

Select a cancer cell line known to be dependent on the activity of a validated "hit" kinase (e.g., U87 glioblastoma cells, which can overexpress TrkA).[11]

-

Culture the cells in 96-well plates and treat with serial dilutions of the compound for 48-72 hours.

-

Assess cell viability using a standard method like the Trypan Blue exclusion assay or an MTS/MTT assay.[11]

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Self-Validation System:

-

A known clinical kinase inhibitor (e.g., Entrectinib for TrkA) should be used as a positive control in the IC₅₀ and cell-based assays.

-

A strong correlation between a low IC₅₀ for a specific kinase and a low GI₅₀ in a cell line dependent on that kinase provides powerful evidence for the proposed on-target mechanism.

Summary and Future Directions

This guide has proposed three scientifically grounded hypotheses for the mechanism of action of 4,5-Difluoro-2-methylbenzenesulfonamide: inhibition of carbonic anhydrases, selective inhibition of COX-2, and inhibition of protein kinases. The provided experimental protocols offer a clear and robust path for the systematic investigation of these potential mechanisms.

Future work should prioritize the execution of these validation assays. Should a primary mechanism be confirmed, subsequent research could involve medicinal chemistry efforts to optimize the compound's potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and in vivo testing in relevant disease models (e.g., animal models of glaucoma, inflammation, or cancer). The exploration of this compound and its analogs holds significant promise for the development of novel therapeutics.

References

-

Title: Discovery and development of cyclooxygenase 2 inhibitors Source: Wikipedia URL: [Link]

-

Title: Synthesis, Mechanism of action And Characterization of Sulphonamide Source: PharmaTutor URL: [Link]

-

Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Physical Chemistry Chemical Physics URL: [Link]

-

Title: COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents Source: PubMed URL: [Link]

-

Title: Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview Source: University of Pretoria URL: [Link]

-

Title: “SULPHONAMIDES" Source: MES's College of Pharmacy, Sonai URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]

-

Title: Synthesis and pharmacological characterization of benzenesulfonamides as dual species inhibitors of human and murine mPGES-1 Source: PubMed URL: [Link]

-

Title: Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following Source: SlideShare URL: [Link]

-

Title: Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment Source: PubMed URL: [Link]

-

Title: NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes Source: PubMed URL: [Link]

-

Title: Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation Source: ACS Publications URL: [Link]

-

Title: Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: MDPI URL: [Link]

-

Title: Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain Source: PubMed URL: [Link]

-

Title: Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors Source: MDPI URL: [Link]

-

Title: Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors Source: PMC URL: [Link]

-

Title: Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application Source: PMC URL: [Link]

-

Title: The Versatility of 4-Fluoro-2-methylbenzenesulfonamide in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors Source: MDPI URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: Frontiers URL: [Link]

-

Title: 4,5-Difluoro-2-methylbenzenesulfonamide | CAS#:1806332-40-0 Source: Chemsrc URL: [Link]

Sources

- 1. 4,5-Difluoro-2-methylbenzenesulfonamide | CAS#:1806332-40-0 | Chemsrc [chemsrc.com]

- 2. Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling [mdpi.com]

Methodological & Application

Application Notes & Protocols: In Vivo Evaluation of 4,5-Difluoro-2-methylbenzenesulfonamide as a Carbonic Anhydrase IX Inhibitor in Oncology Models

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Hypoxic Tumors

The tumor microenvironment is characterized by regions of profound hypoxia, a condition that drives tumor progression, metastasis, and resistance to conventional therapies. A key adaptive mechanism employed by cancer cells under hypoxic stress is the upregulation of pH-regulating enzymes, most notably carbonic anhydrase IX (CAIX).[1] CAIX is a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] By maintaining a neutral intracellular pH (pHi) while contributing to an acidic extracellular space (pHe), CAIX facilitates tumor cell survival and proliferation. Its expression is predominantly restricted to tumor tissues, making it an attractive and highly specific target for anticancer therapy.

Benzenesulfonamides represent a well-established class of carbonic anhydrase inhibitors.[2][3] The strategic incorporation of fluorine atoms into the benzene ring can significantly enhance binding affinity, selectivity, and metabolic stability, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the inhibitor.[4] 4,5-Difluoro-2-methylbenzenesulfonamide is a novel investigational compound belonging to this class. While extensive in vivo data for this specific molecule is not yet broadly published, its structural features suggest a strong potential as a selective CAIX inhibitor.

This document provides a comprehensive guide for researchers and drug development professionals on the design and execution of foundational in vivo studies to evaluate the efficacy of 4,5-Difluoro-2-methylbenzenesulfonamide in a preclinical oncology setting. The protocols outlined herein are based on established methodologies for testing CAIX inhibitors and are designed to provide a robust framework for assessing anti-tumor activity.

Proposed Mechanism of Action: Disruption of Tumor pH Homeostasis

We hypothesize that 4,5-Difluoro-2-methylbenzenesulfonamide functions as a potent inhibitor of carbonic anhydrase IX. The sulfonamide moiety (SO₂NH₂) is the critical zinc-binding group, which coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking catalytic activity.[3] This inhibition is expected to disrupt the pH regulation machinery of hypoxic tumor cells, leading to intracellular acidosis and a reduction in the acidification of the tumor microenvironment. The downstream consequences of this action are anticipated to be a reduction in tumor cell proliferation, an increase in apoptosis, and a potential sensitization of the tumor to other therapeutic agents.

Caption: Proposed mechanism of 4,5-Difluoro-2-methylbenzenesulfonamide targeting CAIX.

Preclinical In Vivo Efficacy Protocol: Human Tumor Xenograft Model

The following protocol describes a representative efficacy study in an immunodeficient mouse model bearing human tumor xenografts known to express high levels of CAIX, such as HT-29 (colorectal) or MDA-MB-231 (breast) cancer cell lines.

Materials and Reagents

-

Test Article: 4,5-Difluoro-2-methylbenzenesulfonamide (purity ≥98%)

-

Vehicle Control: 0.5% (w/v) Methylcellulose in sterile water

-

Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old

-

Cell Line: HT-29 human colorectal adenocarcinoma cells

-

Cell Culture Media: McCoy's 5A Medium, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin

-

Implantation Medium: Matrigel® Basement Membrane Matrix

-

Anesthesia: Isoflurane

Experimental Workflow

Caption: Workflow for a typical preclinical xenograft study.

Step-by-Step Protocol

-

Animal Acclimatization: Upon arrival, house mice in a specific pathogen-free (SPF) facility for at least one week to acclimate. Provide ad libitum access to food and water.

-

Tumor Cell Implantation:

-

Culture HT-29 cells to ~80% confluency.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Anesthetize mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumor growth 3-4 days post-implantation.

-

Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

-

-

Randomization and Group Assignment:

-

When average tumor volumes reach 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.

-

-

Compound Formulation and Administration:

-

Prepare a suspension of 4,5-Difluoro-2-methylbenzenesulfonamide in the vehicle (0.5% methylcellulose). Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

-

Administer the compound or vehicle via oral gavage (p.o.) once daily at a volume of 10 mL/kg body weight.

-

-

Treatment and Monitoring:

-

Treat animals daily for 21-28 days.

-

Measure tumor volumes and body weights at least twice per week.

-

Monitor animals daily for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).

-

-

Study Endpoint and Tissue Collection:

-

Euthanize mice at the end of the treatment period or when tumors reach the predetermined endpoint volume (e.g., 1500 mm³).

-

Collect terminal blood samples for pharmacokinetic analysis.

-

Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., for CAIX, Ki-67, cleaved caspase-3). Snap-freeze the remaining tumor tissue for pharmacodynamic biomarker analysis.

-

Data Presentation and Interpretation

Quantitative data from the in vivo study should be clearly summarized to facilitate interpretation and comparison between treatment groups.

Table 1: Representative Dosing and Pharmacokinetic Parameters (Hypothetical)

| Parameter | Value | Rationale / Notes |

| Dosing Regimen | ||

| Dose Levels | 25, 50, 100 mg/kg | Dose range finding studies are recommended prior to efficacy studies. |

| Administration Route | Oral Gavage (p.o.) | Assumes adequate oral bioavailability, a common goal in drug design. |

| Dosing Frequency | Once Daily (QD) | Based on an assumed half-life suitable for daily dosing. |

| Pharmacokinetics (Single Dose, 50 mg/kg) | ||

| Cₘₐₓ (ng/mL) | 1,200 | Maximum plasma concentration. |

| Tₘₐₓ (hr) | 2.0 | Time to reach maximum plasma concentration. |

| AUC₀₋₂₄ (ng·hr/mL) | 8,500 | Area under the curve, indicating total drug exposure. |

| T₁/₂ (hr) | 6.5 | Elimination half-life. |

Note: The pharmacokinetic values presented are hypothetical and must be determined experimentally. These values are representative of a small molecule drug candidate with reasonable oral exposure.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vivo characterization of 4,5-Difluoro-2-methylbenzenesulfonamide. Successful demonstration of tumor growth inhibition in a xenograft model would provide strong evidence for its potential as an anticancer agent targeting carbonic anhydrase IX. Subsequent studies should focus on more complex orthotopic or patient-derived xenograft (PDX) models, combination therapies (e.g., with chemotherapy or radiation), and a full pharmacokinetic/pharmacodynamic (PK/PD) characterization to establish a clear relationship between drug exposure and target engagement.

References

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PMC. Available at: [Link]

-

The Versatility of 4-Fluoro-2-methylbenzenesulfonamide in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

difluoro-(4-methylphenyl)methanesulfonamide - Inxight Drugs. Inxight Drugs. Available at: [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Longdom Publishing. Available at: [Link]

-

Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. Available at: [Link]

Sources

- 1. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-methylbenzenesulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Difluoro-2-methylbenzenesulfonamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis. The information herein is grounded in established principles of organic chemistry and supported by relevant literature to ensure scientific integrity and practical utility.

I. Overview of the Synthetic Pathway

The synthesis of 4,5-Difluoro-2-methylbenzenesulfonamide typically proceeds in two key stages:

-

Chlorosulfonation of 3,4-Difluorotoluene: An electrophilic aromatic substitution reaction where 3,4-difluorotoluene is treated with chlorosulfonic acid to yield the intermediate, 4,5-difluoro-2-methylbenzenesulfonyl chloride.

-

Amination: The subsequent reaction of the sulfonyl chloride intermediate with an ammonia source, such as aqueous ammonia, to form the final product.

Each of these stages presents unique challenges that can lead to the formation of byproducts and impurities, impacting the yield and purity of the final compound. This guide will address these potential issues in a structured question-and-answer format.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of 4,5-Difluoro-2-methylbenzenesulfonamide.

II. Troubleshooting Guide & FAQs: Chlorosulfonation Stage

This initial stage is often the primary source of impurities, particularly regioisomers, which can be challenging to separate in later steps.

Question 1: My reaction has produced a mixture of isomers. How can I identify the major byproduct and what is the underlying chemical reason for its formation?

Answer: The chlorosulfonation of 3,4-difluorotoluene is an electrophilic aromatic substitution reaction. The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring: the methyl group (-CH₃) is an activating, ortho, para-director, while the fluorine atoms (-F) are deactivating, yet also ortho, para-directors.

The sulfonyl chloride group will preferentially add to the positions most activated by the electron-donating methyl group and least deactivated by the electron-withdrawing fluorine atoms. The primary byproduct is likely to be the 3,4-difluoro-6-methylbenzenesulfonyl chloride isomer.

Predicted Regioisomers and Rationale:

| Isomer Name | Structure | Rationale for Formation |

| 4,5-Difluoro-2-methylbenzenesulfonyl chloride (Desired Product) | O=S(Cl)(=O)c1cc(F)c(F)cc1C | Substitution is ortho to the activating methyl group and meta to one fluorine and para to the other. This position is sterically accessible. |

| 3,4-Difluoro-6-methylbenzenesulfonyl chloride (Major Byproduct) | O=S(Cl)(=O)c1cc(C)ccc1(F)c1F | Substitution is also ortho to the activating methyl group. This isomer is a likely significant byproduct. |

| 2,3-Difluoro-6-methylbenzenesulfonyl chloride (Minor Byproduct) | O=S(Cl)(=O)c1cc(C)c(F)c(F)c1 | Substitution is para to the methyl group but ortho to a deactivating fluorine atom, making this isomer less favored. |

Troubleshooting Steps:

-

Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to enhance selectivity. Higher temperatures can lead to a less selective reaction and an increased proportion of undesired isomers.

-

Slow Addition: Add the 3,4-difluorotoluene to the chlorosulfonic acid slowly and with vigorous stirring to ensure homogenous mixing and prevent localized overheating.

-

Solvent Choice: While often performed neat, the use of a non-reactive solvent like dichloromethane may improve selectivity in some cases.[1]

Question 2: I have a significant amount of a water-soluble byproduct after quenching the chlorosulfonation reaction. What is it and how can I prevent its formation?

Answer: This water-soluble byproduct is almost certainly 4,5-difluoro-2-methylbenzenesulfonic acid . It is formed by the hydrolysis of the reactive 4,5-difluoro-2-methylbenzenesulfonyl chloride intermediate.

Mechanism of Hydrolysis:

Caption: Hydrolysis of sulfonyl chloride to sulfonic acid.

Troubleshooting Steps:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

-

Reagent Quality: Use a fresh, high-purity grade of chlorosulfonic acid. Old or improperly stored chlorosulfonic acid can contain dissolved HCl and water, which can contribute to hydrolysis.

-

Careful Quenching: When the reaction is complete, quench the mixture by slowly pouring it onto crushed ice. This rapid cooling and dilution help to minimize the hydrolysis of the desired sulfonyl chloride before it is extracted. The sulfonyl chloride is typically less soluble in the cold aqueous acid and can be extracted with a water-immiscible organic solvent.

Question 3: My final product from the chlorosulfonation is a dark, viscous oil, and the yield is low. What could be the cause?

Answer: The formation of a dark, oily product often indicates the presence of side reactions such as di-sulfonation or the formation of sulfones.

-

Di-sulfonation: Under forcing conditions (e.g., high temperature, prolonged reaction time, or a large excess of chlorosulfonic acid), a second sulfonyl chloride group can be introduced onto the aromatic ring. This leads to the formation of di-sulfonylated byproducts, which are often viscous and difficult to purify.

-

Sulfone Formation: The newly formed 4,5-difluoro-2-methylbenzenesulfonyl chloride can act as an electrophile and react with another molecule of the starting material (3,4-difluorotoluene) in a Friedel-Crafts-type reaction to form a diaryl sulfone.[1] This is more likely to occur if the reaction temperature is too high.

Troubleshooting Steps:

-

Strict Stoichiometry: Use a minimal excess of chlorosulfonic acid. A large excess increases the likelihood of di-sulfonation.

-

Temperature and Time Management: Adhere to the recommended reaction temperature and time. Over-running the reaction can lead to the formation of these byproducts.

-

Efficient Quenching and Work-up: Promptly quench and work up the reaction upon completion to minimize the time the product spends in the harsh reactive environment.

III. Troubleshooting Guide & FAQs: Amination Stage

The amination of the sulfonyl chloride intermediate is generally a high-yielding reaction, but issues can still arise.

Question 4: The yield of my final sulfonamide product is low, and I have a significant amount of a water-soluble compound in my aqueous layer. What is happening?

Answer: This is likely due to the hydrolysis of the sulfonyl chloride intermediate either before or during the amination step. The water-soluble compound is the ammonium salt of 4,5-difluoro-2-methylbenzenesulfonic acid.

Troubleshooting Steps:

-

Purity of the Intermediate: Ensure the 4,5-difluoro-2-methylbenzenesulfonyl chloride used in the amination step is as pure and dry as possible. Any sulfonic acid carried over from the previous step will be neutralized to its ammonium salt.

-

Reaction Temperature: While the amination is often exothermic, maintaining a controlled temperature (e.g., by adding the sulfonyl chloride solution portion-wise to the chilled ammonia solution) can prevent excessive hydrolysis.

-

pH Control: The reaction of sulfonyl chlorides with amines can be pH-dependent. In highly basic aqueous solutions, the rate of hydrolysis can compete with amination.[2][3] Using concentrated aqueous ammonia provides a high concentration of the nucleophile (NH₃) to favor the desired reaction.

Question 5: After purification, my final product shows minor impurities in the NMR and Mass Spectra that I cannot identify. What are the possibilities?

Answer: Besides the major byproducts already discussed, trace impurities can arise from several sources.

-

Isomeric Sulfonamides: If the isomeric sulfonyl chlorides were not removed after the first step, they will be carried through to the amination stage, resulting in a mixture of isomeric sulfonamides. These are often the most difficult impurities to remove.

-

Unreacted Sulfonyl Chloride: Incomplete amination will leave residual 4,5-difluoro-2-methylbenzenesulfonyl chloride. This can be identified by its characteristic reactivity (e.g., it will hydrolyze on a TLC plate) and spectral data.

-

Di-sulfonamide: If di-sulfonylated byproducts were formed in the first step, they will be converted to the corresponding di-sulfonamides.

Troubleshooting and Characterization:

-

Analytical Diligence: Utilize high-resolution analytical techniques to identify these minor components.

-

HPLC: Develop a gradient HPLC method to achieve baseline separation of the main product from its isomers and other impurities.[4]

-

LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the molecular weights of the impurities, which can help in deducing their structures.

-

NMR Spectroscopy: High-field NMR, including 2D techniques like COSY and HSQC, can help in the structural elucidation of unknown impurities if they can be isolated or are present in sufficient concentration.[5]

-

IV. Analytical Protocols and Data Interpretation

Protocol 1: HPLC Method for Purity Assessment and Isomer Separation

This is a general-purpose reversed-phase HPLC method that should serve as a good starting point for the analysis of 4,5-Difluoro-2-methylbenzenesulfonamide and its potential byproducts. Method optimization will be required for specific instrumentation and impurity profiles.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm and 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |

Expected Elution Order: The more polar sulfonic acid byproduct will elute first, followed by the sulfonamide isomers, and finally the less polar sulfonyl chloride and sulfone byproducts.

Protocol 2: Characterization by NMR and Mass Spectrometry

For definitive structural confirmation and impurity identification, NMR and high-resolution mass spectrometry are essential.[5]

-

¹H NMR: The spectrum of the desired product should show a characteristic singlet for the methyl group, aromatic protons with splitting patterns consistent with the substitution pattern, and a broad singlet for the -SO₂NH₂ protons.

-

¹⁹F NMR: This will be crucial for confirming the fluorine substitution pattern and for differentiating between isomers.

-

¹³C NMR: Will provide information on the number of unique carbon environments.

-

High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and any fragment ions, which is critical for confirming the identity of the product and impurities.

V. Summary and Key Recommendations

The successful synthesis of high-purity 4,5-Difluoro-2-methylbenzenesulfonamide hinges on careful control of the chlorosulfonation step to minimize the formation of isomeric and hydrolysis-related byproducts. The subsequent amination is generally robust, provided the sulfonyl chloride intermediate is of good quality.

Key Takeaways:

-

Control the Chlorosulfonation: Low temperature, slow addition, and anhydrous conditions are paramount.

-

Characterize the Intermediate: It is highly recommended to analyze the crude sulfonyl chloride intermediate (e.g., by ¹H NMR) to assess the isomer ratio before proceeding to the amination step.

-

Purification is Key: If isomeric impurities are present, they will likely require careful purification of the final product, for example, by column chromatography or recrystallization from a suitable solvent system.

-

Utilize Modern Analytical Tools: HPLC, LC-MS, and NMR are indispensable for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final compound.

By understanding the underlying chemistry and potential pitfalls, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthesis of 4,5-Difluoro-2-methylbenzenesulfonamide.

VI. References

-

Al-Salman, H. N. K., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-14. Available from: [Link]

-

Meerwein, H., et al. (1957). Notizen: Über die Umsetzung von aromatischen Diazoniumverbindungen mit ungesättigten Verbindungen, II. Chemische Berichte, 90(6), 841-852. Available from: [Link]

-

NPTEL. (n.d.). Module 5: Electrophilic Aromatic Substitution. NPTEL. Available from: [Link]

-

Cerfontain, H., et al. (1985). Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2, (4), 659-667. Available from: [Link]

-

Cerfontain, H., & Kort, C. W. F. (1968). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. Recueil des Travaux Chimiques des Pays-Bas, 87(11), 1261-1272. Available from: [Link]

-

Wikipedia contributors. (2023, December 28). Aromatic sulfonation. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

-

Catalent. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. Available from: [Link]

-

Ibrahim, M. A., et al. (2021). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of the Indian Chemical Society, 98(10), 100159. Available from: [Link]

-

Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Course Hero. Available from: [Link]

-

ron. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available from: [Link]

-

Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511-514. Available from: [Link]

-

Jasinski, J., et al. (2001). Chlorosulfonic Acid Promotes Unusually Selective Chlorination of 2-Alkanones with Sulfuryl Chloride. Synthesis of 3,3-Dichloro-and 1,1,3,3-Tetrachloro-4-Methyl-2-Pentanone. Polish Journal of Chemistry, 75(3), 387-392. Available from: [Link]

-

Babu, B. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. Available from: [Link]

-

Um, I. H., et al. (2007). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 85(12), 1105-1112. Available from: [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available from: [Link]

Sources

- 1. Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. rsc.org [rsc.org]

- 5. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4,5-Difluoro-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-methylbenzenesulfonamide is a key structural motif in medicinal chemistry, valued for its role in developing novel therapeutic agents. The strategic incorporation of fluorine atoms and a sulfonamide group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive comparison of two primary synthetic routes to this important building block: the Sandmeyer reaction starting from 4,5-difluoro-2-methylaniline and the electrophilic chlorosulfonation of 1,2-difluoro-4-methylbenzene. Each route is evaluated based on starting material accessibility, reaction efficiency, scalability, and safety considerations, providing researchers with the critical information needed to make informed decisions for their synthetic strategies.

Introduction

The synthesis of fluorinated organic compounds is a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity and small steric footprint, allow for subtle yet impactful modifications to a molecule's electronic and conformational landscape. When combined with the versatile sulfonamide functional group, a privileged scaffold in medicinal chemistry, the resulting fluorinated benzenesulfonamides become powerful tools for modulating drug-target interactions. This guide focuses on the synthesis of 4,5-Difluoro-2-methylbenzenesulfonamide, a compound with significant potential as a precursor for a wide range of biologically active molecules. We will dissect two plausible and robust synthetic pathways, offering a detailed analysis to aid in the selection of the most appropriate route for specific research and development needs.

Route 1: Synthesis via Sandmeyer Reaction of 4,5-Difluoro-2-methylaniline

This classical approach leverages the versatile Sandmeyer reaction to convert an aromatic amine into a sulfonyl chloride, which is then readily converted to the desired sulfonamide. This multi-step process begins with the readily available 4,5-difluoro-2-methylaniline.

Workflow Diagram

Caption: Synthetic pathway via the Sandmeyer reaction.

Scientific Rationale and Causality

The Sandmeyer reaction is a powerful tool for the introduction of a wide range of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The choice of 4,5-difluoro-2-methylaniline as the starting material is strategic due to its commercial availability. The diazotization of the aniline is a critical first step, performed at low temperatures to ensure the stability of the highly reactive diazonium salt. Subsequent reaction with sulfur dioxide in the presence of a copper(I) catalyst generates the sulfonyl chloride.[2][3] The final amination is a straightforward nucleophilic substitution at the sulfonyl chloride.

Experimental Protocol

Step 1: Diazotization of 4,5-Difluoro-2-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4,5-difluoro-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Reaction to form 4,5-Difluoro-2-methylbenzenesulfonyl Chloride

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.[2]

-

Cool this solution to 5-10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-difluoro-2-methylbenzenesulfonyl chloride.

Step 3: Amination to 4,5-Difluoro-2-methylbenzenesulfonamide

-

Dissolve the crude 4,5-difluoro-2-methylbenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran or acetone.

-

Cool the solution in an ice bath and add an excess of aqueous ammonia (ammonium hydroxide) or bubble ammonia gas through the solution.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to afford the final product, 4,5-difluoro-2-methylbenzenesulfonamide.

Performance Data (Estimated)

| Parameter | Value |

| Overall Yield | 60-75% |

| Purity (crude) | >90% |

| Reaction Time | 8-12 hours |

| Scalability | Good |

Route 2: Synthesis via Chlorosulfonation of 1,2-Difluoro-4-methylbenzene

This alternative route involves the direct introduction of a chlorosulfonyl group onto the aromatic ring of 1,2-difluoro-4-methylbenzene through electrophilic aromatic substitution, followed by amination.

Workflow Diagram

Caption: Synthetic pathway via chlorosulfonation.

Scientific Rationale and Causality

Chlorosulfonation is a well-established method for the synthesis of arylsulfonyl chlorides.[4][5] The reaction involves the use of chlorosulfonic acid as both the reactant and the solvent. The electrophilic species, believed to be SO₂Cl⁺ or a related entity, attacks the electron-rich aromatic ring.[6] The directing effects of the fluorine and methyl substituents on the 1,2-difluoro-4-methylbenzene ring favor substitution at the desired position. The fluorine atoms are ortho, para-directing but deactivating, while the methyl group is ortho, para-directing and activating. The regiochemical outcome is a result of the interplay of these electronic and steric effects. The subsequent amination is identical to that in Route 1.

Experimental Protocol

Step 1: Chlorosulfonation of 1,2-Difluoro-4-methylbenzene

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas, place an excess of chlorosulfonic acid (e.g., 4-5 equivalents).

-

Cool the chlorosulfonic acid to 0 °C in an ice bath.

-

Slowly add 1,2-difluoro-4-methylbenzene (1.0 eq) dropwise with efficient stirring, maintaining the temperature at 0-5 °C.[7]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood due to the vigorous reaction and evolution of HCl gas.

-

Extract the product with a solvent resistant to strong acids, such as dichloromethane.

-

Wash the organic layer carefully with cold water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 4,5-difluoro-2-methylbenzenesulfonyl chloride.

Step 2: Amination to 4,5-Difluoro-2-methylbenzenesulfonamide

-

Follow the same procedure as described in Step 3 of Route 1.

Performance Data (Estimated)

| Parameter | Value |

| Overall Yield | 65-80% |

| Purity (crude) | >95% |

| Reaction Time | 4-6 hours |

| Scalability | Moderate (exothermic reaction requires careful control) |

Comparison of Synthetic Routes

| Feature | Route 1: Sandmeyer Reaction | Route 2: Chlorosulfonation |

| Starting Material | 4,5-Difluoro-2-methylaniline (commercially available) | 1,2-Difluoro-4-methylbenzene (commercially available) |

| Number of Steps | 3 (diazotization, Sandmeyer, amination) | 2 (chlorosulfonation, amination) |

| Reagents | Sodium nitrite, HCl, SO₂, CuCl₂, NH₃ | Chlorosulfonic acid, NH₃ |

| Reaction Conditions | Low temperatures for diazotization | Low to ambient temperatures, highly corrosive reagent |

| Yield | Generally good (60-75%) | Potentially higher (65-80%) |

| Scalability | Good, though handling of diazonium salts requires caution | Moderate, the highly exothermic nature of chlorosulfonation requires careful heat management on a large scale. |

| Safety | Diazonium salts can be explosive if isolated and not handled with care at low temperatures. | Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction is also highly exothermic and produces large amounts of HCl gas. |

| Waste Products | Copper salts, acidic waste | Large excess of chlorosulfonic acid and acidic waste |

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4,5-Difluoro-2-methylbenzenesulfonamide.

Route 1 (Sandmeyer Reaction) is a classic and reliable method, particularly advantageous when starting from the corresponding aniline. While it involves an additional step, the reaction conditions for each step are generally well-understood and manageable. The primary safety concern is the handling of the diazonium salt intermediate, which should always be used in solution and kept at low temperatures.

Route 2 (Chlorosulfonation) offers a more direct approach with potentially higher yields. However, it requires the use of the highly corrosive and reactive chlorosulfonic acid, which necessitates specialized equipment and stringent safety precautions, especially on a larger scale. The highly exothermic nature of the reaction also demands careful temperature control.

For laboratory-scale synthesis , both routes are feasible. The choice may depend on the availability of starting materials and the comfort level of the researcher with the respective reagents and reaction types. For larger-scale production , the Sandmeyer reaction might be more amenable to process control and safety management, despite the extra step. However, with appropriate engineering controls, the chlorosulfonation route can also be scaled effectively.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, available resources, and safety infrastructure. This guide provides the foundational knowledge for researchers to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Willis, M. C., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

-

ResearchGate. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Retrieved from [Link]

-

ResearchGate. (2014). How to carry out a sulfonation reaction? Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

-

Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? Retrieved from [Link]

-

PubMed. (2013). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]

- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][8]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Retrieved from [Link]

-

MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

-

Chemsrc. (n.d.). 4,5-Difluoro-2-methylbenzenesulfonamide. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

Safety Operating Guide

4,5-Difluoro-2-methylbenzenesulfonamide proper disposal procedures

Executive Summary & Chemical Safety Profile

Objective: To establish a standardized, compliant disposal workflow for 4,5-Difluoro-2-methylbenzenesulfonamide that mitigates environmental release and downstream equipment corrosion.

Scope: This protocol applies to all laboratory personnel handling this compound in synthesis, purification, or biological assay contexts.

Technical Rationale: The disposal of 4,5-Difluoro-2-methylbenzenesulfonamide requires strict segregation from non-halogenated waste streams. While the sulfonamide moiety presents biological activity risks (allergic sensitization), the difluoro-substitution is the critical operational parameter. Upon incineration, the carbon-fluorine bonds undergo thermal decomposition to form Hydrogen Fluoride (HF) . If this waste is inadvertently routed to a standard municipal or non-halogenated incinerator lacking caustic scrubbers, it will cause rapid refractory degradation and release toxic acid gas.

Chemical Hazard Profile

| Parameter | Characteristic | Operational Implication |

| Chemical Structure | Fluorinated Aromatic Sulfonamide | Requires high-temperature incineration (>1100°C) with scrubbing.[1] |

| Physical State | Solid (Crystalline powder) | Dust generation risk during transfer; requires particulate respiratory protection. |

| Primary Hazards | Skin/Eye Irritant; Potential Sensitizer | Do not dispose of via sink/drain. Zero-discharge protocol. |

| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid/peroxide waste streams to prevent uncontrolled exotherms. |

| RCRA Status | Non-listed (typically); Characteristic | Profile as Halogenated Organic Waste . |

Waste Characterization & Segregation Strategy

The "Halogenated" Imperative: You must classify this material as Halogenated Organic Waste . Even trace amounts of fluorinated aromatics can alter the thermal breakdown profile of a waste stream.

-

Stream A (Prohibited): Do not mix with "Non-Halogenated Solvents" (e.g., Acetone, Hexane, Ethanol waste).

-

Stream B (Required): Segregate into "Halogenated Waste" containers (compatible with DCM, Chloroform, etc.).

Container Specifications

-

Material: High-Density Polyethylene (HDPE) is preferred over glass for long-term storage of fluorinated waste to mitigate any risk of etching should acidic hydrolysis occur (though unlikely with this specific stable aromatic).

-

Labeling: Must explicitly state: "Contains Fluorinated Organics - 4,5-Difluoro-2-methylbenzenesulfonamide."

Operational Disposal Workflows

Workflow A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagent, weighing boats, contaminated gloves, spill cleanup materials.

-

Collection: Place solid waste into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid - Halogenated."

-

Double Bagging: If the waste is fine powder, seal it in a clear ziplock bag before placing it in the waste drum to prevent puff-back exposure when the drum is opened.

-

Debris: Contaminated sharps (needles used for injection of solution) must go into a Red Sharps Bin , but the bin must be tagged for incineration, not autoclaving (autoclaving does not destroy the chemical).

Workflow B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.

-

pH Check: Ensure the waste solution is neutral (pH 6-8). If the process involved acidic workup, neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.

-

Solvent Compatibility: Verify the carrier solvent.

-

If dissolved in DMSO/DMF: Dispose in "Halogenated Solvent" stream.

-

If dissolved in Water/Buffer:[2] Collect in "Aqueous Waste - Toxic" container. Do not pour down the drain.

-

-

Transfer: Use a funnel with a flash-arrestor (if flammable solvents are present) to transfer to the Halogenated Waste carboy.

Visual Decision Matrix (DOT Diagram)

Caption: Operational decision tree for segregating 4,5-difluoro-2-methylbenzenesulfonamide waste streams to ensure proper incineration.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent migration into floor drains.

| Spill Type | Immediate Action | Decontamination Protocol |

| Solid Powder | Stop: Do not use compressed air. Isolate the area. | 1. Cover with wet paper towels to suppress dust.2. Scoop into a bag.3. Wipe surface with soap and water.4.[3] Dispose of all cleanup material as Solid Halogenated Waste . |

| Solution | Absorb: Use vermiculite or spill pads. | 1. Dike the spill to prevent spreading.2. Absorb liquid completely.3. Wash surface with 5% surfactant solution.4. Treat absorbents as Solid Halogenated Waste . |

Safety Note: If the spill is large (>100g) or outside a fume hood, evacuate the lab and call EHS. The dust is a respiratory irritant.